4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine
CAS No.:
Cat. No.: VC16000940
Molecular Formula: C11H17ClN4O2
Molecular Weight: 272.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClN4O2 |
|---|---|
| Molecular Weight | 272.73 g/mol |
| IUPAC Name | tert-butyl N-[(4-amino-6-chloropyrimidin-5-yl)methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)16(4)5-7-8(12)14-6-15-9(7)13/h6H,5H2,1-4H3,(H2,13,14,15) |
| Standard InChI Key | NAZKGVDJFXISTJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1=C(N=CN=C1Cl)N |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine is C₁₁H₁₇ClN₄O₂, with a molecular weight of 272.73 g/mol. Its IUPAC name, tert-butyl N-[(4-amino-6-chloropyrimidin-5-yl)methyl]-N-methylcarbamate, reflects the Boc-protected amine and methylamino substitution on the pyrimidine ring. Key structural attributes include:
Pyrimidine Core Modifications
The pyrimidine ring is substituted at positions 4, 5, and 6:
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Position 4: Primary amine group (-NH₂), enhancing hydrogen-bonding potential.
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Position 5: Boc-protected methylamino methyl group (-CH₂-N(Boc)CH₃), providing steric bulk and hydrolytic stability under basic conditions.
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Position 6: Chlorine atom (-Cl), a common leaving group facilitating further functionalization via nucleophilic substitution .
| Property | Value |
|---|---|
| cLogP | ~1.8 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
The Boc group increases lipophilicity (cLogP ~1.8), suggesting moderate membrane permeability, while the amine and carbamate functionalities contribute to polar surface area .
Synthetic Routes and Optimization
Although detailed synthetic protocols for 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine are proprietary, plausible pathways can be inferred from analogous pyrimidine syntheses:
Nucleophilic Substitution on Pyrimidine Scaffolds
A likely starting material is 4,6-dichloropyrimidine, which undergoes sequential substitutions:
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Amination at Position 4: Treatment with aqueous or alcoholic ammonia introduces the -NH₂ group.
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Methylamino Methylation at Position 5: Reaction with N-Boc-N-methylaminomethyl chloride under basic conditions (e.g., K₂CO₃, DMF).
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Chlorine Retention at Position 6: The 6-chloro substituent remains intact due to decreased reactivity post-amination .
Boc Protection Strategy
The Boc group is introduced early to prevent undesired side reactions during subsequent steps. Deprotection under acidic conditions (e.g., HCl/dioxane) would regenerate the primary amine for further derivatization, though this is unnecessary for the final compound .
| Supplier | Region | Purity | Packaging |
|---|---|---|---|
| VulcanChem | Global | >95% | 1g – 100g |
| BOC Sciences | USA/China | >98% | 250mg – 10kg |
| Accela ChemBio | China | >90% | 500mg – 5kg |
Pricing varies from $120–$450 per gram, depending on scale and purity. Suppliers emphasize compliance with the "For research use only" mandate, excluding human or veterinary applications .
Research Applications and Biological Relevance
While direct studies on 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine are scarce, its structural motifs align with pharmacophores in medicinal chemistry:
Enzyme Inhibition
Pyrimidine derivatives are prevalent in inhibitors targeting kinases, phosphodiesterases, and lipid-modifying enzymes. For instance, LEI-401, a pyrimidine-4-carboxamide, inhibits N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) with IC₅₀ = 72 nM, demonstrating the scaffold’s versatility . Key interactions include:
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Hydrogen Bonding: Pyrimidine nitrogen atoms anchor to enzyme active sites.
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Hydrophobic Contacts: Boc and methyl groups enhance binding affinity .
Prodrug Development
The Boc group enables controlled release of active amines in vivo, a strategy employed in prodrugs like oseltamivir. Hydrolysis by esterases or acidic environments (e.g., stomach) liberates the free amine, enhancing bioavailability .
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the 5-position substituent could optimize potency and selectivity. For example:
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Branching Alkyl Chains: May improve metabolic stability but risk steric clashes.
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Aromatic Substituents: Enhance π-π stacking but may reduce solubility.
SAR data from related compounds suggest that replacing the Boc group with smaller acyl chains (e.g., acetyl) could balance lipophilicity and activity .
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